

# In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl benzylglycinate

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the physicochemical properties of **tert-Butyl benzylglycinate**, a key intermediate in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This document collates available experimental and computational data on its structural, physical, and chemical characteristics. Detailed methodologies for its synthesis and analysis are also presented to support its application in research and development.

## Introduction

**tert-Butyl benzylglycinate**, also known as N-Benzylglycine tert-butyl ester, is a derivative of the amino acid glycine. The presence of the tert-butyl ester and the N-benzyl group makes it a valuable building block in the synthesis of more complex molecules, including peptides and pharmaceutical agents. A thorough understanding of its physicochemical properties is crucial for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

## **Molecular and Structural Data**



The fundamental molecular and structural properties of **tert-Butyl benzylglycinate** are summarized in the table below.

| Property          | Value                                 | Source                        |
|-------------------|---------------------------------------|-------------------------------|
| Molecular Formula | C13H19NO2                             | INVALID-LINK                  |
| Molecular Weight  | 221.30 g/mol                          | INVALID-LINK,INVALID-<br>LINK |
| CAS Number        | 7662-76-2                             | INVALID-LINK                  |
| Canonical SMILES  | CC(C) (C)OC(=O)CNCc1ccccc1            | INVALID-LINK                  |
| IUPAC Name        | tert-butyl 2-<br>(benzylamino)acetate | INVALID-LINK                  |

# **Physicochemical Properties**

This section details the key physicochemical properties of **tert-Butyl benzylglycinate**, presented in a structured format for clarity.

## **Physical Properties**



| Property      | Value  | Experimental<br>Conditions | Source       |
|---------------|--|----------------------------|--------------|
| Physical Form | Typically a clear,<br>colorless to light<br>yellow liquid or solid,<br>depending on purity.  | Ambient Temperature        | INVALID-LINK |
| Boiling Point | 125-126 °C   | at 0.5 mmHg                | INVALID-LINK |
| Melting Point | Not explicitly found for<br>the free base. The<br>hydrochloride salt of<br>the parent glycine tert-<br>butyl ester has a<br>melting point of 141-<br>143 °C. | Not Applicable             | INVALID-LINK |

# **Chemical Properties**



| Property                                 | Value<br>(Computational)  | Method                      | Source       |
|--|---|-----------------------------|--------------|
| LogP                                     | 2.1179  | Computational Prediction    | INVALID-LINK |
| Topological Polar<br>Surface Area (TPSA) | 38.33 Ų   | Computational Prediction    | INVALID-LINK |
| рКа                                      | The pKa of the protonated amine is estimated to be in the range of typical secondary amines. For the related N-benzylglycine, a predicted pKa is 2.29±0.10. | Computational<br>Prediction | INVALID-LINK |
| Hydrogen Bond<br>Acceptors               | 3   | Computational Prediction    | INVALID-LINK |
| Hydrogen Bond<br>Donors                  | 1   | Computational Prediction    | INVALID-LINK |
| Rotatable Bonds                          | 4   | Computational Prediction    | INVALID-LINK |

# **Solubility**

Qualitative solubility information for **tert-Butyl benzylglycinate** and related compounds is summarized below.



| Solvent                      | Solubility  | Notes   | Source                        |
|------------------------------|---|---|-------------------------------|
| Water                        | Limited solubility is expected due to the hydrophobic tert-butyl and benzyl groups. | The parent compound, glycine tert-butyl ester, also has limited water solubility. | INVALID-LINK                  |
| Ethanol                      | Soluble   | Glycine tert-butyl ester is soluble in ethanol.                                   | INVALID-LINK                  |
| Methanol                     | Soluble in a MeOH/DMSO mixture was noted for a derived silver dithiocarbamate.      | The hydrochloride salt of glycine tert-butyl ester is soluble in methanol.        | INVALID-LINK,<br>INVALID-LINK |
| Dichloromethane<br>(DCM)     | Soluble   | Glycine tert-butyl ester is soluble in dichloromethane.                           | INVALID-LINK                  |
| Dimethyl Sulfoxide<br>(DMSO) | Soluble in a MeOH/DMSO mixture was noted for a derived silver dithiocarbamate.      | Amino-PEG8-t-butyl ester is soluble in DMSO.                                      | INVALID-LINK,<br>INVALID-LINK |

# **Experimental Protocols**

This section provides detailed experimental protocols for the synthesis and analysis of **tert-Butyl benzylglycinate**.

## Synthesis of tert-Butyl benzylglycinate

A common method for the synthesis of **tert-Butyl benzylglycinate** involves the N-benzylation of glycine tert-butyl ester. A general procedure is outlined below, based on standard organic chemistry practices.

Reaction:



#### Materials:

- Glycine tert-butyl ester
- Benzyl bromide
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)
- Saturated agueous sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

#### Procedure:

- Dissolve glycine tert-butyl ester in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the non-nucleophilic base to the solution.
- Cool the reaction mixture in an ice bath.
- Add benzyl bromide dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours to overnight.
   Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.





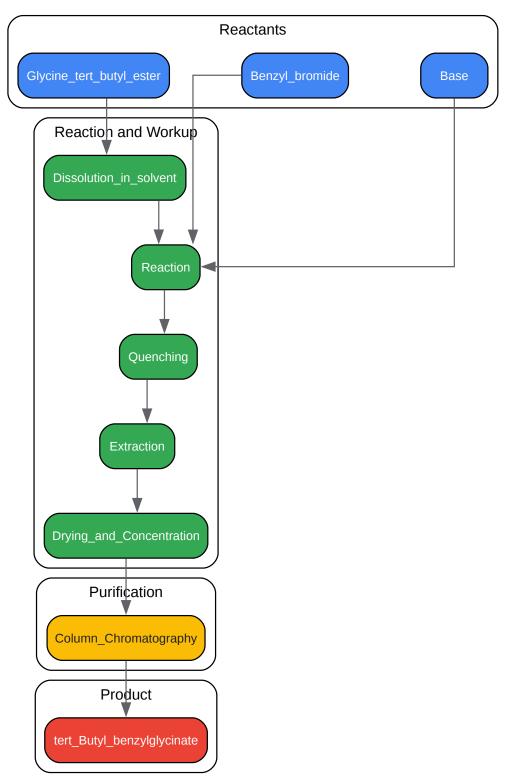


- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Visualization of the Synthesis Workflow:



#### Synthesis of tert-Butyl benzylglycinate



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Caption: Workflow for the synthesis of tert-Butyl benzylglycinate.



## **Analytical Methods**

NMR spectroscopy is a powerful tool for the structural elucidation of **tert-Butyl benzylglycinate**.

#### Sample Preparation:

• Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

#### <sup>1</sup>H NMR Spectroscopy:

- Instrument: 300-500 MHz NMR spectrometer.
- · Parameters:
  - Pulse Sequence: Standard single-pulse experiment.
  - Number of Scans: 8-16 scans are typically sufficient.
  - Relaxation Delay: 1-2 seconds.
  - Acquisition Time: 2-4 seconds.
  - Spectral Width: 0-12 ppm.
- Expected Chemical Shifts (in CDCl<sub>3</sub>):
  - ∼1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group.
  - ~3.3-3.4 ppm (singlet, 2H): Methylene protons adjacent to the carbonyl group.
  - ~3.8 ppm (singlet, 2H): Methylene protons of the benzyl group.
  - ~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
  - A broad singlet corresponding to the N-H proton may be observed, and its chemical shift can vary depending on concentration and solvent.

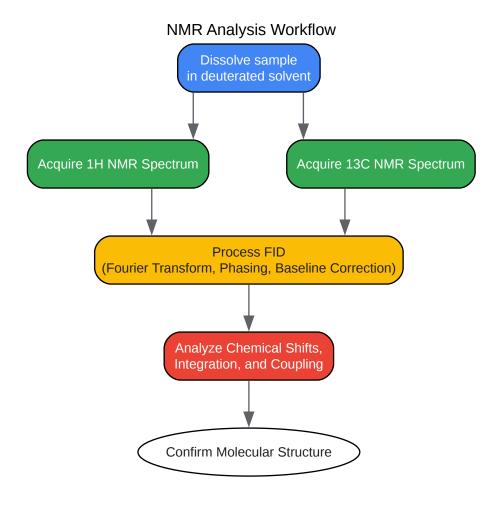


#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: 75-125 MHz NMR spectrometer.
- · Parameters:
  - Pulse Sequence: Proton-decoupled experiment.
  - Number of Scans: 1024 or more scans may be required due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.
- Expected Chemical Shifts (in CDCl<sub>3</sub>):
  - ~28 ppm: Methyl carbons of the tert-butyl group.
  - ~50-55 ppm: Methylene carbon adjacent to the nitrogen.
  - ~50-55 ppm: Methylene carbon of the benzyl group.
  - ~81 ppm: Quaternary carbon of the tert-butyl group.
  - ~127-129 ppm: Aromatic carbons of the benzyl group.
  - ~139 ppm: Quaternary aromatic carbon of the benzyl group.
  - ~171 ppm: Carbonyl carbon of the ester.

Visualization of NMR Analysis Workflow:





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